9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of fluorine and nitro groups attached to phenyl rings, along with a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), along with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2), palladium on carbon (Pd/C), sodium hydroxide (NaOH), and hydrochloric acid (HCl). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted purines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents on the phenyl rings. Examples include:
- 9-(2-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-bromophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide .
Properties
IUPAC Name |
9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN6O4/c19-11-3-1-2-4-12(11)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-5-7-10(8-6-9)25(28)29/h1-8H,(H2,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDHPZLOWSSPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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